![molecular formula C4H7NaO3 B132195 Sodium 3-hydroxybutyrate CAS No. 150-83-4](/img/structure/B132195.png)
Sodium 3-hydroxybutyrate
Overview
Description
Sodium 3-hydroxybutyrate, also known as Sodium ®-3-hydroxybutyrate or (±)-Sodium 3-hydroxybutyrate, is a sodium salt that can be consumed as a nutritional supplement . It is a naturally occurring ketone in the body, used as an energy source for the brain and muscles . It is synthesized from acetyl-CoA and plays a role in ketosis .
Synthesis Analysis
Sodium 3-hydroxybutyrate can be synthesized from CO2 and acetone using a system consisting of triethanolamine, water-soluble zinc porphyrin, pentamethylcyclopentadienyl coordinated rhodium complex, NAD+ and a cell extract containing acetone carboxylase and 3-hydroxybutyrate dehydrogenase . Another method involves the reaction of ethyl 3-hydroxybutanoate or 3-hydroxybutyrate methyl esters with a catalyst, followed by distillation of water, addition of ethyl alcohol or isopropanol, and crystallization .Molecular Structure Analysis
The molecular formula of Sodium 3-hydroxybutyrate is C4H7NaO3 . Its average mass is 126.086 Da and its monoisotopic mass is 126.029289 Da .Chemical Reactions Analysis
Sodium 3-hydroxybutyrate is derived from gamma aminobutyric acid (GABA) and acts as an inhibitory chemical transmitter in the brain . It may function through specific receptors for gamma hydroxybutyrate (GHB) and GABA (B) .Physical And Chemical Properties Analysis
Sodium 3-hydroxybutyrate is a white powder . Its melting point is 165-167ºC .Scientific Research Applications
Supramolecular Complex Formation and Polymerization
®-(-)-3-Hydroxybutyric acid sodium salt (an enantiomer of 3-HB) reacts with crown ether to form a supramolecular complex. This complex catalyzes the regioselective ring-opening polymerization of (S)-butyrolactone, yielding ®-3-hydroxybutyrate oligomers (OHBs).
These applications highlight the versatility and significance of Sodium 3-hydroxybutyrate across different fields of research. If you need further details or additional applications, feel free to ask! 🌟
Mechanism of Action
Target of Action
Sodium 3-hydroxybutyrate, also known as sodium 3-hydroxybutanoate, is a metabolite and a regulatory molecule that occurs in bacteria, animals, humans, and plants . It primarily targets the G-protein-coupled FFA receptor 3 , thereby reducing lipolysis . It also blocks dopamine release by blocking impulse flow in dopaminergic neurons .
Mode of Action
Sodium 3-hydroxybutyrate interacts with its targets and brings about changes in the body. It acts as a regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-hydroxybutyrate itself, while others are indirect effects, regulated by the metabolites into which 3-hydroxybutyrate is converted .
Biochemical Pathways
In animals, 3-hydroxybutyrate is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-hydroxybutyrate mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material . In target tissues, 3-hydroxybutyrate is oxidized to acetoacetate in a reaction catalyzed by 3-hydroxybutyrate dehydrogenase .
Pharmacokinetics
The pharmacokinetics of 3-hydroxybutyrate are complex and include nonlinear absorption, metabolism, tissue uptake, and renal elimination processes . It is a substrate for monocarboxylate transporters, which represent significant determinants of absorption, renal reabsorption, and brain and tissue uptake .
Result of Action
The molecular and cellular effects of 3-hydroxybutyrate’s action are diverse. It influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels . It also inhibits the activity of histone deacetylases, thus regulating the epigenetic regulation of many genes .
Safety and Hazards
Future Directions
Sodium 3-hydroxybutyrate has been used in a study to understand the effect of butyrate on fibroblast growth factor 21 (FGF21), which is involved in fatty acid ß-oxidation in the liver . It may be used in the preparation of poly (3-hydroxybutyrate) . The market size and growth of Sodium 3-hydroxybutyrate is expected to increase in the future .
properties
IUPAC Name |
sodium;3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044130 | |
Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-hydroxybutyrate | |
CAS RN |
150-83-4, 306-31-0 | |
Record name | Butyric acid, 3-hydroxy-, monosodium salt, (+/-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium DL-beta-hydroxybutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxybutanoic acid sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201044130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-hydroxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 3-HYDROXYBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19AN4ZH292 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic effects of sodium 3-hydroxybutyrate?
A1: Sodium 3-hydroxybutyrate infusion in healthy subjects leads to several metabolic changes. It reduces blood glucose levels primarily by suppressing hepatic glucose output, not by affecting glucose uptake or insulin sensitivity. [, , ] Additionally, it temporarily increases urinary beta-2-microglobulin excretion without affecting albumin excretion, glomerular filtration rate, or renal plasma flow. []
Q2: Can sodium 3-hydroxybutyrate influence tumor cell proliferation?
A2: Research indicates that sodium 3-hydroxybutyrate can inhibit the proliferation of various cancer cell lines, including colon, ovarian, cervical, and breast cancer cells. [] This antiproliferative effect appears to be linked to its ability to block cell proliferation rather than directly induce cell death. [] Moreover, combining sodium 3-hydroxybutyrate with chemotherapeutic agents like rapamycin, methotrexate, and PNC-27 enhances their efficacy by lowering their IC50 values for cancer cell killing. []
Q3: How does sodium 3-hydroxybutyrate interact with glucose and free fatty acid metabolism?
A3: Studies on dogs reveal that sodium 3-hydroxybutyrate infusion lowers blood sugar levels and plasma non-esterified fatty acid (NEFA) concentrations. [, ] This hypoglycemic effect is attributed to reduced hepatic glucose output rather than altered glucose uptake. [, ] The decrease in NEFA levels results from both reduced outflow from adipose tissue and increased uptake by tissues. [, ]
Q4: Can sodium 3-hydroxybutyrate be produced by engineered microorganisms?
A4: Yes, engineered Escherichia coli strains have been developed to synthesize polyhydroxyalkanoates (PHAs) containing lactate, a monomer derived from sodium 3-hydroxybutyrate. [, , , ] This is achieved by introducing genes encoding for enzymes like PHA synthase and propionyl-CoA transferase from other organisms. [, , , ] These engineered strains can utilize sucrose [] or glucose [, , ] as a carbon source for PHA production.
Q5: Does sodium 3-hydroxybutyrate affect the activity of specific enzymes?
A5: Research shows that sodium 3-hydroxybutyrate can inhibit the activity of paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein. [] This inhibition may be clinically relevant in individuals with uncontrolled diabetes where ketone body concentrations are elevated. [] Additionally, there's evidence suggesting a potential role of sodium 3-hydroxybutyrate in regulating intramuscular triglyceride storage through the cAMP-PKA signaling pathway and influencing the expression of proteins related to lipolysis and fat synthesis. []
Q6: What is the role of sodium 3-hydroxybutyrate in fasting individuals with medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency?
A6: Contrary to the common belief that MCAD deficiency leads to underproduction of ketone bodies, studies using stable isotope dilution techniques have shown that children with MCAD deficiency can produce ketones at normal rates during fasting. [] This suggests that other factors, such as fever or illness, might contribute to the hypoketotic hypoglycemia observed in these individuals when unwell. []
Q7: Can sodium 3-hydroxybutyrate be used to enhance extracorporeal carbon dioxide removal (ECCO2R)?
A7: Studies have explored using sodium 3-hydroxybutyrate in combination with dialysate acidification and renal replacement therapy to improve ECCO2R in swine models. [] Results indicate that this approach can significantly increase CO2 removal, allowing for a reduction in minute ventilation without significant adverse effects on electrolyte balance or hemodynamics. []
Q8: How does the structure of sodium 3-hydroxybutyrate relate to its activity?
A8: While the provided research primarily focuses on the metabolic effects of sodium 3-hydroxybutyrate, further investigation is needed to elucidate the specific structure-activity relationships. It is plausible that the hydroxyl group at the beta carbon contributes to its recognition by enzymes and receptors involved in its metabolic pathways.
Q9: Are there analytical techniques available to quantify sodium 3-hydroxybutyrate?
A9: Although the provided research doesn't delve into the specifics of analytical techniques for sodium 3-hydroxybutyrate quantification, stable isotope dilution studies using labeled sodium 3-hydroxybutyrate have been employed to investigate its kinetics. [] This suggests that mass spectrometry-based approaches are suitable for quantifying this compound.
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